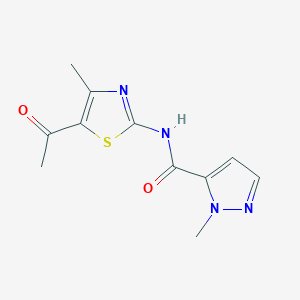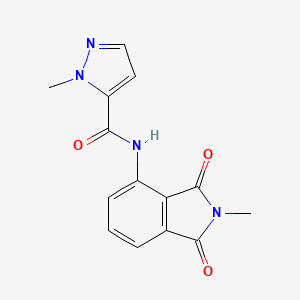![molecular formula C10H8N6O3 B6535360 1-methyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-5-carboxamide CAS No. 1172548-76-3](/img/structure/B6535360.png)
1-methyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-methyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-5-carboxamide (MOPC) is a synthetic molecule that has been studied in recent years for its potential applications in scientific research. MOPC is a small molecule that can be synthesized in the laboratory and has been found to have a variety of biochemical and physiological effects.
科学研究应用
1-methyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-5-carboxamide has been studied for its potential applications in scientific research. It has been found to have anti-inflammatory, anti-cancer, and anti-viral properties. Additionally, 1-methyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-5-carboxamide has been found to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's, as well as in the treatment of depression and anxiety.
作用机制
Target of Action
The primary target of this compound is 4-hydroxyphenylpyruvate dioxygenase (4-HPPD) . This enzyme plays a crucial role in the catabolic pathway of tyrosine, a process that produces fumarate and acetoacetate, which are intermediates in energy production.
Mode of Action
The compound acts as a potent inhibitor of 4-HPPD . By binding to the active site of the enzyme, it prevents the normal substrate, 4-hydroxyphenylpyruvate, from accessing the active site and undergoing the usual enzymatic reaction. This inhibition disrupts the normal catabolism of tyrosine.
Pharmacokinetics
Based on its structural similarity to other oxazole derivatives, it may be expected to have reasonable bioavailability and to be metabolized by common metabolic pathways .
实验室实验的优点和局限性
1-methyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-5-carboxamide has several advantages for laboratory experiments. It is a small molecule that can be synthesized in the laboratory, making it easy to obtain and store. Additionally, it has been found to have a variety of biochemical and physiological effects, making it useful for a wide range of research applications. However, there are also some limitations to using 1-methyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-5-carboxamide for laboratory experiments. It has been found to have a relatively short half-life, making it difficult to study over a long period of time. Additionally, its mechanism of action is not yet fully understood, making it difficult to predict its effects in certain situations.
未来方向
There are a number of potential future directions for research on 1-methyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-5-carboxamide. These include further studies on its mechanism of action, as well as studies on its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s, and in the treatment of depression and anxiety. Additionally, further studies could be conducted to determine its potential as an anti-inflammatory, anti-cancer, and anti-viral agent. Finally, further studies could be conducted to determine its potential as a neuroprotective agent.
合成方法
1-methyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-5-carboxamide can be synthesized in a two-step process. The first step involves the reaction of 5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-amine with methyl iodide in the presence of a base, such as potassium carbonate, to produce 5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-ylmethyl iodide. The second step involves the reaction of 5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-ylmethyl iodide with 1H-pyrazole-5-carboxamide in the presence of a base, such as sodium hydroxide, to produce 1-methyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-5-carboxamide.
属性
IUPAC Name |
2-methyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N6O3/c1-16-6(2-4-11-16)8(17)13-10-15-14-9(18-10)7-3-5-12-19-7/h2-5H,1H3,(H,13,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKQNZBPGFRNCKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC2=NN=C(O2)C3=CC=NO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-{[2-(2H-1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B6535282.png)
![2-(2-{[2-(2H-1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B6535286.png)
![2-(2-{[2-(2H-1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)-N-[(4-chlorophenyl)methyl]acetamide](/img/structure/B6535294.png)
![2-(2-{[2-(2H-1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B6535299.png)
![2-(2-{[2-(2H-1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)-N-[(2,6-difluorophenyl)methyl]acetamide](/img/structure/B6535306.png)
![2-(2-{[2-(2H-1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)-N-cyclopropylacetamide](/img/structure/B6535314.png)
![2-(2-{[2-(2H-1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B6535320.png)


![N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6535334.png)
![6-ethoxy-2-[4-(1-methyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B6535349.png)
![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6535352.png)
![6-chloro-2-[4-(1-methyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B6535357.png)
